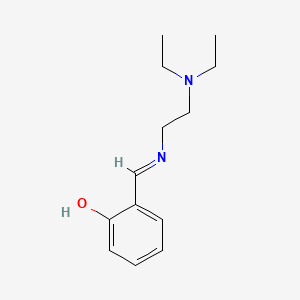
Salicylaldehyde-diethylaminoethylamine schiff base
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Salicylaldehyde-diethylaminoethylamine schiff base is a type of Schiff base compound formed by the condensation of salicylaldehyde and diethylaminoethylamine. Schiff bases are characterized by the presence of a carbon-nitrogen double bond (C=N) and are widely used in various fields due to their versatile chemical properties. This particular Schiff base is known for its applications in coordination chemistry, catalysis, and as a ligand in metal complexes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of salicylaldehyde-diethylaminoethylamine schiff base typically involves the condensation reaction between salicylaldehyde and diethylaminoethylamine. The reaction is usually carried out by refluxing the reactants in a suitable solvent such as methanol or ethanol. A catalytic amount of glacial acetic acid is often added to facilitate the reaction. The reaction mixture is heated at 60-80°C for several hours, and the progress of the reaction is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Salicylaldehyde-diethylaminoethylamine schiff base undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to its amine and aldehyde components.
Substitution: The imine group (C=N) can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can react with the imine group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction will regenerate the original amine and aldehyde.
Applications De Recherche Scientifique
Salicylaldehyde-diethylaminoethylamine schiff base has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which salicylaldehyde-diethylaminoethylamine schiff base exerts its effects involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biochemical effects. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Salicylaldehyde Schiff bases: These compounds share the salicylaldehyde moiety but differ in the amine component.
Diethylaminoethylamine Schiff bases: These compounds share the diethylaminoethylamine moiety but differ in the aldehyde component.
Uniqueness
Salicylaldehyde-diethylaminoethylamine schiff base is unique due to its specific combination of salicylaldehyde and diethylaminoethylamine, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its antimicrobial activity set it apart from other Schiff bases .
Propriétés
Formule moléculaire |
C13H20N2O |
|---|---|
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
2-[2-(diethylamino)ethyliminomethyl]phenol |
InChI |
InChI=1S/C13H20N2O/c1-3-15(4-2)10-9-14-11-12-7-5-6-8-13(12)16/h5-8,11,16H,3-4,9-10H2,1-2H3 |
Clé InChI |
PKMPLUBOIQNPGM-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCN=CC1=CC=CC=C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


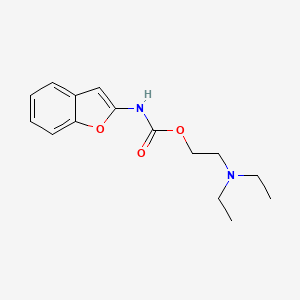
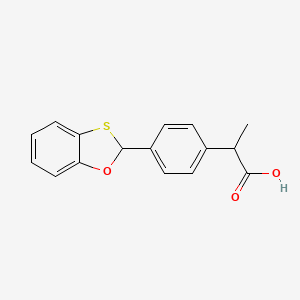
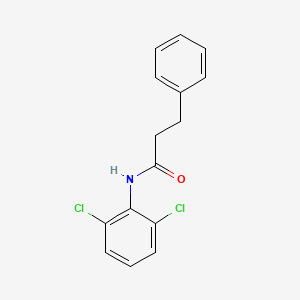
![3-Hydroxy-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)propan-1-one](/img/structure/B13751477.png)

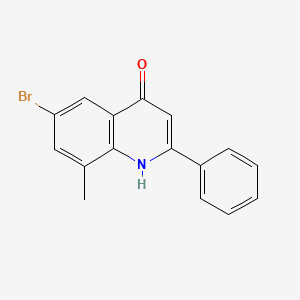
![5-hexyl-2-[4-(hexyloxy)phenyl]Pyrimidine](/img/structure/B13751494.png)

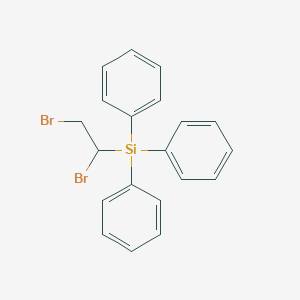
![2,4-Dihydroxyfuro[3,4-d]pyrimidine](/img/structure/B13751519.png)
![Acetamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(dipropylamino)phenyl]-](/img/structure/B13751521.png)



